molecular formula C10H19NO4 B558641 (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid CAS No. 123254-58-0

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Cat. No.: B558641
CAS No.: 123254-58-0
M. Wt: 217,26 g/mole
InChI Key: SHZXLTCEPXVCSV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is a chiral amino acid derivative commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect the amino group during chemical reactions. This compound is particularly significant in peptide synthesis and other applications requiring temporary protection of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid typically involves the protection of the amino group of ®-2-amino-2-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is obtained in high yield .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: ®-2-amino-2-methylbutanoic acid.

    Coupling: Peptides or peptide derivatives.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is extensively used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid in solid-phase peptide synthesis.

    Medicinal Chemistry: In the synthesis of peptide-based drugs and enzyme inhibitors.

    Bioconjugation: For the modification of biomolecules with peptides or other functional groups.

    Industrial Chemistry: In the production of fine chemicals and pharmaceuticals

Mechanism of Action

The primary function of ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is to serve as a protected intermediate in chemical synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective transformations at other sites. Upon completion of the desired reactions, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    ®-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Similar structure with an additional methyl group.

    ®-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a methyl group.

    ®-2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid: Features an ethyl group instead of a methyl group.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is unique due to its specific chiral center and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Its structure allows for efficient incorporation into peptides and other complex molecules, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZXLTCEPXVCSV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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